molecular formula C13H11Cl2NO5 B1250945 (R)-Chlozolinate

(R)-Chlozolinate

Cat. No. B1250945
M. Wt: 332.13 g/mol
InChI Key: IGUYEXXAGBDLLX-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-chlozolinate is an ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate that is the (R)-enantiomer of chlozolinate. It is an enantiomer of a (S)-chlozolinate.

Scientific Research Applications

Residue Analysis in Agricultural Products

Chlozolinate, known for its use as a dicarboximide fungicide, particularly in grape cultivation, has been the subject of residue analysis studies. For example, Lentza-Rizos et al. (2000) conducted field trials to assess the residues of chlozolinate in table grapes in Greece. Their study, utilizing gas chromatography, revealed that chlozolinate residues decreased to below the proposed maximum residue levels within 21 days post-application. Interestingly, washing grapes removed up to 80% of chlozolinate, indicating its non-systemic presence on the fruit and reducing potential consumer exposure to this pesticide (Lentza-Rizos et al., 2000).

Impact on Vinification Process

Chlozolinate's behavior during the vinification process was studied by Gennari et al. (1992). They investigated the residual behavior of chlozolinate and its metabolite in wine, finding that chlozolinate was not detectable after the second racking. The study highlighted the reduced metabolite content through the vinification process, shedding light on the impact of winemaking procedures on fungicide residues (Gennari et al., 1992).

Inclusion in Multiresidue Methods

The inclusion of chlozolinate in multiresidue monitoring methods has been validated. Lentza-Rizos and Avramides (1999) demonstrated the high accuracy and precision of a multiresidue gas chromatography method for chlozolinate across various crops. This advancement is significant for routine residue control in agricultural products, ensuring safety and compliance with regulations (Lentza-Rizos & Avramides, 1999).

Biodegradation in Compost

The study of biodegradation kinetics of dicarboximide fungicides, including chlozolinate, in compost was carried out by Vanni et al. (2000). They observed that chlozolinate degraded rapidly in compost, completely disappearing within twelve days. This research is crucial for understanding the environmental fate of chlozolinate and its impact on waste management practices (Vanni et al., 2000).

Degradation in Wine

Research on the degradation of chlozolinate in wine has been conducted by Cabras et al. (1984). They observed that the degradation rate of chlozolinate was influenced by pH levels, with faster degradation at higher pH. This study contributes to understanding how chlozolinate behaves in different food processing conditions and its implications for food safety (Cabras et al., 1984).

properties

Product Name

(R)-Chlozolinate

Molecular Formula

C13H11Cl2NO5

Molecular Weight

332.13 g/mol

IUPAC Name

ethyl (5R)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate

InChI

InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3/t13-/m1/s1

InChI Key

IGUYEXXAGBDLLX-CYBMUJFWSA-N

Isomeric SMILES

CCOC(=O)[C@]1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C

SMILES

CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C

Canonical SMILES

CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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